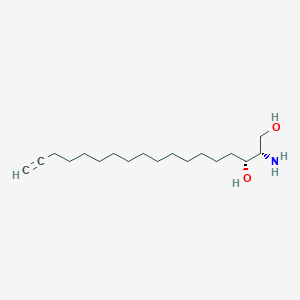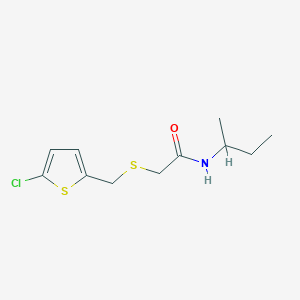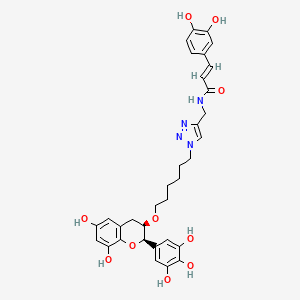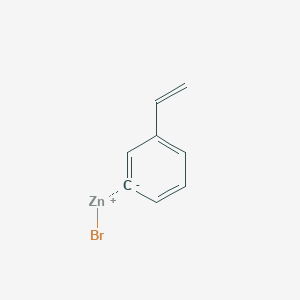
Amphos Pd G3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Amphos Pd G3 can be synthesized through a single-step process. The synthesis involves the reaction of μ-OMs dimer with 4-(di-tert-butylphosphino)-N,N-dimethylaniline (Amphos) in tetrahydrofuran (THF) under an argon atmosphere. The resulting dark brown solution is stirred at room temperature, concentrated, and then triturated with pentane to yield this compound as a pale-yellow solid . Industrial production methods typically follow similar synthetic routes but are scaled up to meet commercial demands.
Análisis De Reacciones Químicas
Amphos Pd G3 is primarily used in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
These reactions involve the formation of C-C, C-N, C-O, and C-S bonds. Common reagents used in these reactions include aryl halides, organometallic reagents, and bases. The major products formed are typically biaryl compounds, amines, ethers, and sulfides .
Aplicaciones Científicas De Investigación
Amphos Pd G3 has a wide range of applications in scientific research:
- Chemistry : It is used as a catalyst in organic synthesis for the formation of complex molecules.
- Biology : It aids in the synthesis of biologically active compounds, including pharmaceuticals.
- Medicine : It is involved in the development of new drugs and therapeutic agents.
- Industry : It is used in the production of fine chemicals, agrochemicals, and materials science .
Mecanismo De Acción
The mechanism of action of Amphos Pd G3 involves its role as a catalyst in cross-coupling reactions. It facilitates the formation of carbon-carbon and carbon-heteroatom bonds by coordinating with the reactants and lowering the activation energy of the reaction. The palladium center in this compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired products .
Comparación Con Compuestos Similares
Amphos Pd G3 is part of a family of third-generation Buchwald precatalysts, which also includes compounds like XPhos Pd G3 and RuPhos Pd G3. These compounds share similar structures and catalytic properties but differ in their ligand frameworks. This compound is unique due to its specific ligand, which provides distinct steric and electronic properties, making it suitable for certain reactions where other precatalysts may not be as effective .
Similar Compounds:- XPhos Pd G3
- RuPhos Pd G3
- SPhos Pd G3
Propiedades
Fórmula molecular |
C29H42N2O3PPdS+ |
|---|---|
Peso molecular |
636.1 g/mol |
Nombre IUPAC |
ditert-butyl-[4-(dimethylamino)phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide |
InChI |
InChI=1S/C16H28NP.C12H9N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12H,1-8H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
Clave InChI |
FIUVWUZOSNWJIP-UHFFFAOYSA-O |
SMILES canónico |
CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


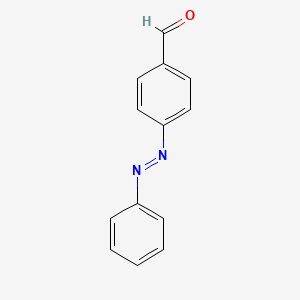
![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)

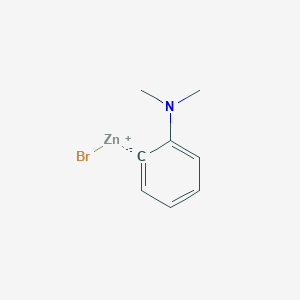
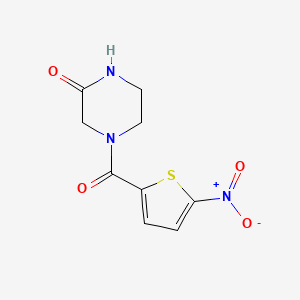

![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14889500.png)
![[3-(4-tert-Butoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14889503.png)
![6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14889511.png)
![beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc](/img/structure/B14889519.png)
